

An In-depth Technical Guide to the Chemical Structure and Synthesis of Scopolamine

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Compound of Interest

Compound Name:	Scopoline
Cat. No.:	B10828944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, also known as hyoscine, is a tropane alkaloid renowned for its potent anticholinergic properties.^[1] Found naturally in plants of the Solanaceae family, such as *Datura stramonium* and *Atropa belladonna*, it has a long history of use in medicine.^[1] Today, it is primarily utilized for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery.^[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of scopolamine, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Structure of Scopolamine

Scopolamine possesses a complex chemical architecture centered around a tropane ring system. Its systematic IUPAC name is [(1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0_{2,4}]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate. The molecule is characterized by the presence of an epoxide ring fused to the tropane core and an ester functional group derived from tropic acid.

Key Structural Features:

- Tropane Alkaloid Core: A bicyclic organic compound with a nitrogen-containing bridge.

- **Epoxide Ring:** A three-membered ring containing an oxygen atom, which is a key feature distinguishing it from hyoscyamine.
- **Ester of Tropic Acid:** The hydroxyl group at the C-3 position of the tropane ring is esterified with (S)-tropic acid.
- **Stereochemistry:** Scopolamine has several chiral centers, leading to stereoisomers. The naturally occurring and pharmacologically active form is (-)-scopolamine.

Table 1: Chemical and Physical Properties of Scopolamine

Property	Value
Molecular Formula	C ₁₇ H ₂₁ NO ₄
Molar Mass	303.35 g/mol
IUPAC Name	[(1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0 _{2,4}]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
CAS Number	51-34-3
Appearance	White crystalline powder
Solubility	Sparingly soluble in water

Table 2: Spectroscopic Data for Scopolamine (¹H and ¹³C NMR)

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
δ (ppm)	Assignment
7.37-7.21 (m, 5H)	Aromatic-H
5.02 (t, 1H)	H-3
4.16 (dd, 1H)	H-7
3.79 (dd, 1H)	CH ₂ OH
3.37 (d, 1H)	H-2 or H-4
3.11 (d, 1H)	H-2 or H-4
2.96 (s, 1H)	H-6 or H-7
2.64 (s, 1H)	H-6 or H-7
2.45 (s, 3H)	N-CH ₃
2.13-1.99 (m, 2H)	Tropane ring H
1.60-1.31 (m, 2H)	Tropane ring H

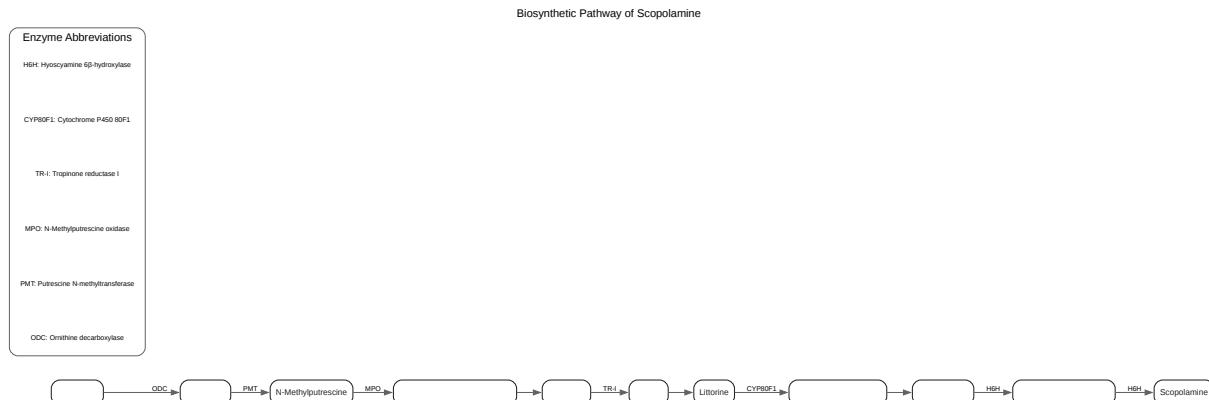
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from various sources.[\[2\]](#)

Synthesis of Scopolamine

The synthesis of scopolamine can be approached through both biosynthetic pathways within plants and chemical synthesis in the laboratory. While extraction from natural sources remains a primary method for commercial production, total synthesis is a significant area of research.

Biosynthesis of Scopolamine

The biosynthesis of scopolamine in plants is a complex enzymatic process that begins with the amino acid L-ornithine. The pathway involves several key enzymes that construct the tropane ring and subsequently modify it to produce scopolamine.



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Biosynthetic pathway of scopolamine from L-ornithine.

Chemical Synthesis of Scopolamine

The total synthesis of scopolamine is a challenging endeavor due to its complex stereochemistry.^[3] Various synthetic strategies have been developed, often involving the construction of the tropane core followed by the introduction of the epoxide and the tropic acid ester.

One common approach involves the use of a Robinson-Schöpf-type reaction to form the tropane ring system.^[4] Subsequent steps then focus on the stereoselective introduction of the necessary functional groups.

Experimental Protocol: A Generalized Approach to Scopolamine Synthesis

The following protocol outlines a conceptual synthetic route. Specific reagents and conditions may vary based on the chosen literature method.

- Tropane Core Synthesis:
 - Reaction: A modified Robinson-Schöpf reaction can be employed, reacting a suitable dialdehyde precursor with methylamine and acetonedicarboxylic acid to form the tropane

skeleton.

- Procedure: The reactants are typically combined in a buffered aqueous solution at room temperature. The reaction progress is monitored by TLC.
- Workup: The product is extracted into an organic solvent, dried, and purified by column chromatography.
- Introduction of Unsaturation:
 - Reaction: The tropinone intermediate is reduced to tropine, which is then dehydrated to introduce a double bond in the six-membered ring, yielding 6,7-dehydrotropine.
 - Procedure: Reduction can be achieved using a stereoselective reducing agent like L-selectride. Dehydration can be accomplished via a two-step process of mesylation followed by elimination with a non-nucleophilic base.
 - Workup: Each step requires appropriate workup and purification, often involving extraction and chromatography.
- Esterification:
 - Reaction: The hydroxyl group of 6,7-dehydrotropine is esterified with a protected form of tropic acid, such as O-acetyl tropic acid chloride.
 - Procedure: The reaction is typically carried out in an aprotic solvent in the presence of a base. The protecting group is subsequently removed.
 - Workup: The ester is purified by column chromatography.
- Epoxidation:
 - Reaction: The double bond in the esterified intermediate is stereoselectively epoxidized to form scopolamine.
 - Procedure: Common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst are used. The stereoselectivity is crucial at this step.

- Workup: The final product is purified by crystallization or chromatography.

Table 3: Key Reaction Yields in a Representative Scopolamine Synthesis

Reaction Step	Yield (%)
Formation of 6,7-dehydrotropine from tropine	~50-60
Esterification with O-acetyl tropic acid chloride	~50-60
Epoxidation to scopolamine	~15-20

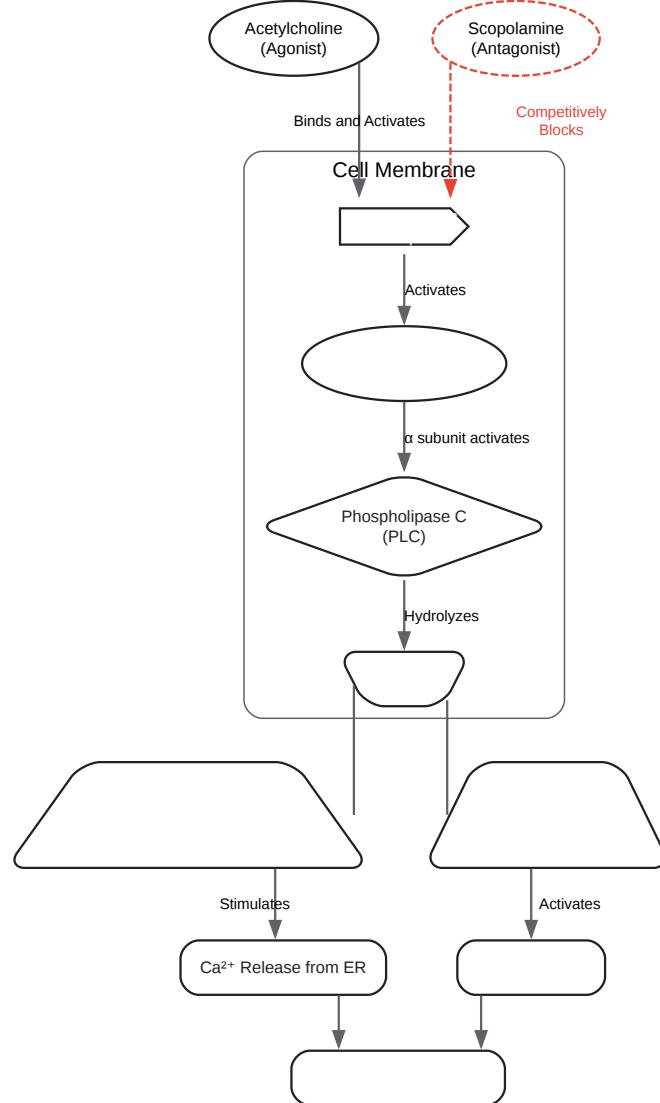
Note: Yields are approximate and can vary significantly based on the specific protocol and scale.[4]

Mechanism of Action and Signaling Pathway

Scopolamine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5] It displays a high affinity for all five subtypes of mAChRs (M1-M5).[6] Its central nervous system effects, including amnesia and sedation, are primarily attributed to its blockade of M1 receptors.[7]

The M1 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[8][9] Antagonism of the M1 receptor by scopolamine inhibits the downstream signaling cascade initiated by acetylcholine.

Scopolamine's Antagonism of the M1 Receptor Signaling Pathway

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Mechanism of scopolamine's action on the M1 muscarinic receptor signaling pathway.

Table 4: Binding Affinities (Ki) of Scopolamine for Muscarinic Receptor Subtypes

Receptor Subtype	Ki (nM)
hM1	0.83
hM2	5.3
hM3	0.34
hM4	0.38
hM5	0.34

Note: Ki values represent the concentration of the drug that will bind to half the receptors at equilibrium in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data is compiled from various sources.[\[10\]](#)

Conclusion

Scopolamine remains a pharmacologically significant molecule with a rich chemical and biological profile. A thorough understanding of its structure, synthesis, and mechanism of action is crucial for the development of new therapeutic applications and for optimizing its production. This guide has provided a detailed overview of these core aspects, offering valuable information for researchers and professionals in the pharmaceutical sciences. Further research into more efficient and stereoselective synthetic routes and a deeper understanding of its complex pharmacology will continue to be important areas of investigation.

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